

# Introduction to a Versatile Chemical Intermediate

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## Compound of Interest

Compound Name: *N*-Tritylglycine hydrazide

CAS No.: 116435-38-2

Cat. No.: B056013

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In the intricate field of peptide synthesis, the strategic use of protecting groups and reactive functionalities is paramount. **N-Tritylglycine hydrazide** emerges as a key player, offering a pre-packaged solution for introducing a protected glycine unit with a C-terminus primed for further elaboration.

- **The N-Trityl Protecting Group:** The triphenylmethyl (Trt) group is a sterically hindered N-protecting group. Its principal advantage is its lability under mild acidic conditions (e.g., dilute trifluoroacetic acid), which allows for its removal without cleaving more robust protecting groups like Boc or Fmoc, or peptide-resin linkages like the Wang linker.[1] This orthogonality is fundamental in complex, multi-step synthetic strategies.
- **The C-Terminal Hydrazide Functionality:** Peptide hydrazides are stable, crystalline intermediates that are significantly more versatile than their corresponding carboxylic acids or esters.[1] They are critical precursors for the generation of peptide azides, which are subsequently used in chemoselective ligation techniques to assemble large proteins from smaller, unprotected peptide fragments. This "fragment condensation" approach is essential for accessing proteins beyond the practical length limits of linear solid-phase peptide synthesis (SPPS).[2][3][4]

## Molecular Structure and Physicochemical Properties

**N-Tritylglycine hydrazide** is an achiral molecule characterized by a central glycine scaffold. The amine is substituted with the bulky, three-dimensional trityl group, and the carboxyl group

is converted into a hydrazide.

- IUPAC Name: 2-(tritylamino)acetohydrazide
- Synonyms: N-(Triphenylmethyl)glycine hydrazide, Trt-Gly-NHNH<sub>2</sub>

The structural properties of the precursor, N-Tritylglycine, are well-documented.<sup>[5][6][7]</sup> Based on this precursor, the properties of the hydrazide derivative can be accurately determined.

Property	Value	Source / Method
Molecular Formula	C <sub>21</sub> H <sub>21</sub> N <sub>3</sub> O	Calculated
Molecular Weight	331.42 g/mol	Calculated
Appearance	White to off-white powder	Inferred from N-Tritylglycine <sup>[6]</sup>
Key Functional Groups	Secondary Amine, Hydrazide, 3x Phenyl Rings	Structural Analysis
Solubility	Soluble in DMF, DCM, THF; poorly soluble in water	Inferred from structure & precursors
Precursor CAS No.	5893-05-0 (for N-Tritylglycine)	<sup>[5][7]</sup>

## Synthesis of N-Tritylglycine Hydrazide

The most direct and reliable synthesis of **N-Tritylglycine hydrazide** involves the conversion of the parent N-Tritylglycine into an activated species, followed by nucleophilic attack by hydrazine. The following protocol outlines a robust method using an active ester intermediate.

## Synthesis Rationale and Workflow

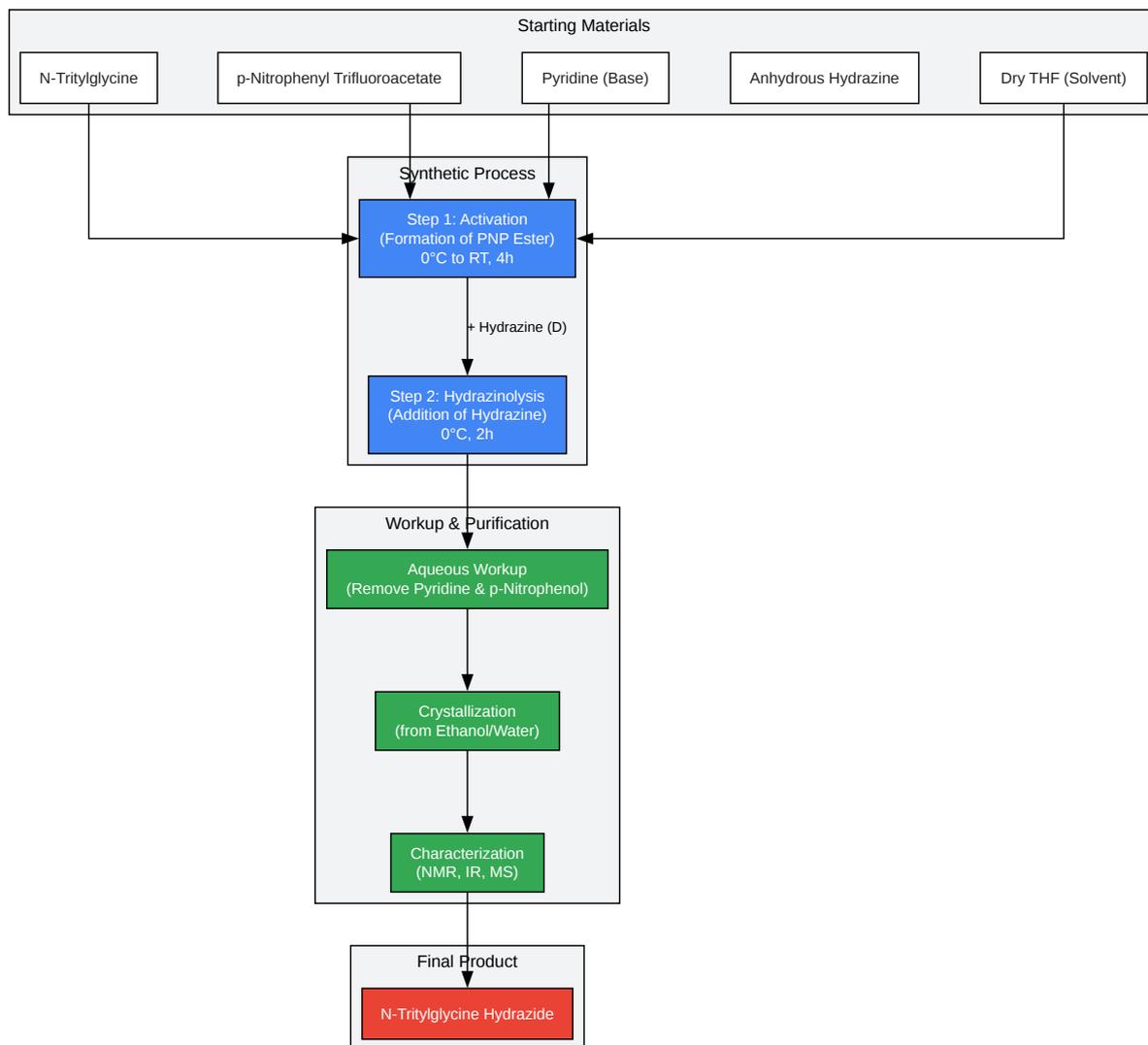
The causality behind this two-step, one-pot procedure is rooted in chemical reactivity principles. The carboxylic acid of N-Tritylglycine is not sufficiently electrophilic to react directly with hydrazine at an appreciable rate. Therefore, it must first be "activated."

- Activation Step: We convert the carboxylic acid to a p-nitrophenyl (PNP) ester. PNP is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which

stabilizes the resulting phenoxide anion. This dramatically increases the electrophilicity of the carbonyl carbon.

- **Hydrazinolysis Step:** Anhydrous hydrazine is introduced as the nucleophile. It readily attacks the activated carbonyl carbon of the PNP ester, displacing the p-nitrophenoxide and forming the stable hydrazide product. Using anhydrous hydrazine is critical to prevent competitive hydrolysis of the active ester back to the carboxylic acid.

The entire workflow is depicted in the diagram below.



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Caption: Synthetic workflow for **N-Tritylglycine hydrazide**.

## Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and final characterization to ensure product identity and purity.

### Materials & Reagents:

- N-Tritylglycine (1.0 eq)
- p-Nitrophenyl trifluoroacetate (1.1 eq)
- Pyridine, anhydrous (2.0 eq)
- Tetrahydrofuran (THF), anhydrous
- Hydrazine, anhydrous (~3.0 eq)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethanol & Deionized Water (for crystallization)

### Procedure:

- Vessel Preparation: Under a nitrogen atmosphere, add N-Tritylglycine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Dissolution: Dissolve the starting material in anhydrous THF. Cool the solution to 0°C in an ice bath.
- Activation: To the cooled solution, add anhydrous pyridine (2.0 eq) followed by the dropwise addition of p-nitrophenyl trifluoroacetate (1.1 eq) dissolved in a small amount of anhydrous THF.

- **Reaction Monitoring (Activation):** Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the formation of the active ester by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase. The active ester should have a higher R<sub>f</sub> than the starting carboxylic acid.
- **Hydrazinolysis:** Once the activation is complete (as judged by TLC), cool the reaction mixture back down to 0°C. Add anhydrous hydrazine (~3.0 eq) dropwise. A precipitate may form.
- **Reaction Monitoring (Hydrazinolysis):** Stir the reaction at 0°C for 2 hours. Monitor the consumption of the active ester by TLC. The product, being more polar, will have a lower R<sub>f</sub> value.
- **Quenching & Workup:** Pour the reaction mixture into cold water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with saturated NaHCO<sub>3</sub> solution (to remove unreacted starting material and p-nitrophenol), water, and finally brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent in vacuo to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from an ethanol/water mixture to yield **N-Tritylglycine hydrazide** as a white crystalline solid.
- **Validation:** Confirm the structure and purity of the final product using <sup>1</sup>H NMR, IR, and high-resolution mass spectrometry.

## Spectroscopic Characterization (Predicted)

The following data are predicted based on the known spectral properties of the trityl group, glycine backbone, and hydrazide functionality.

Technique	Predicted Observations	Rationale
<sup>1</sup> H NMR	δ 7.20-7.50 (m, 15H, Ar-H), δ 3.10 (s, 2H, α-CH <sub>2</sub> ), δ 4.10 (br s, 2H, -NH <sub>2</sub> ), δ 8.50 (br s, 1H, -CONH-), δ 2.50 (br s, 1H, Tr-NH)	Aromatic protons of the trityl group appear in their characteristic region. The glycine methylene protons appear as a singlet. The hydrazide and amide protons are broad and may exchange with D <sub>2</sub> O.
<sup>13</sup> C NMR	δ 170 (C=O), δ 145 (Ar C-quat), δ 126-129 (Ar C-H), δ 71 (Trityl C-quat), δ 45 (α-CH <sub>2</sub> )	The carbonyl carbon is significantly downfield. Aromatic carbons appear in the 120-150 ppm range. The quaternary carbon of the trityl group is a key identifier.
FT-IR	3300-3400 cm <sup>-1</sup> (N-H str), 3050 cm <sup>-1</sup> (Ar C-H str), 1660 cm <sup>-1</sup> (Amide I C=O str), 1530 cm <sup>-1</sup> (Amide II N-H bend)	Sharp peaks for N-H stretching of the primary amine in the hydrazide. A strong carbonyl stretch characteristic of the secondary amide linkage.
HRMS (ESI+)	m/z = 332.1763 [M+H] <sup>+</sup>	Calculated exact mass for C <sub>21</sub> H <sub>22</sub> N <sub>3</sub> O <sup>+</sup> . This provides definitive confirmation of the molecular formula.

## Core Applications in Advanced Synthesis

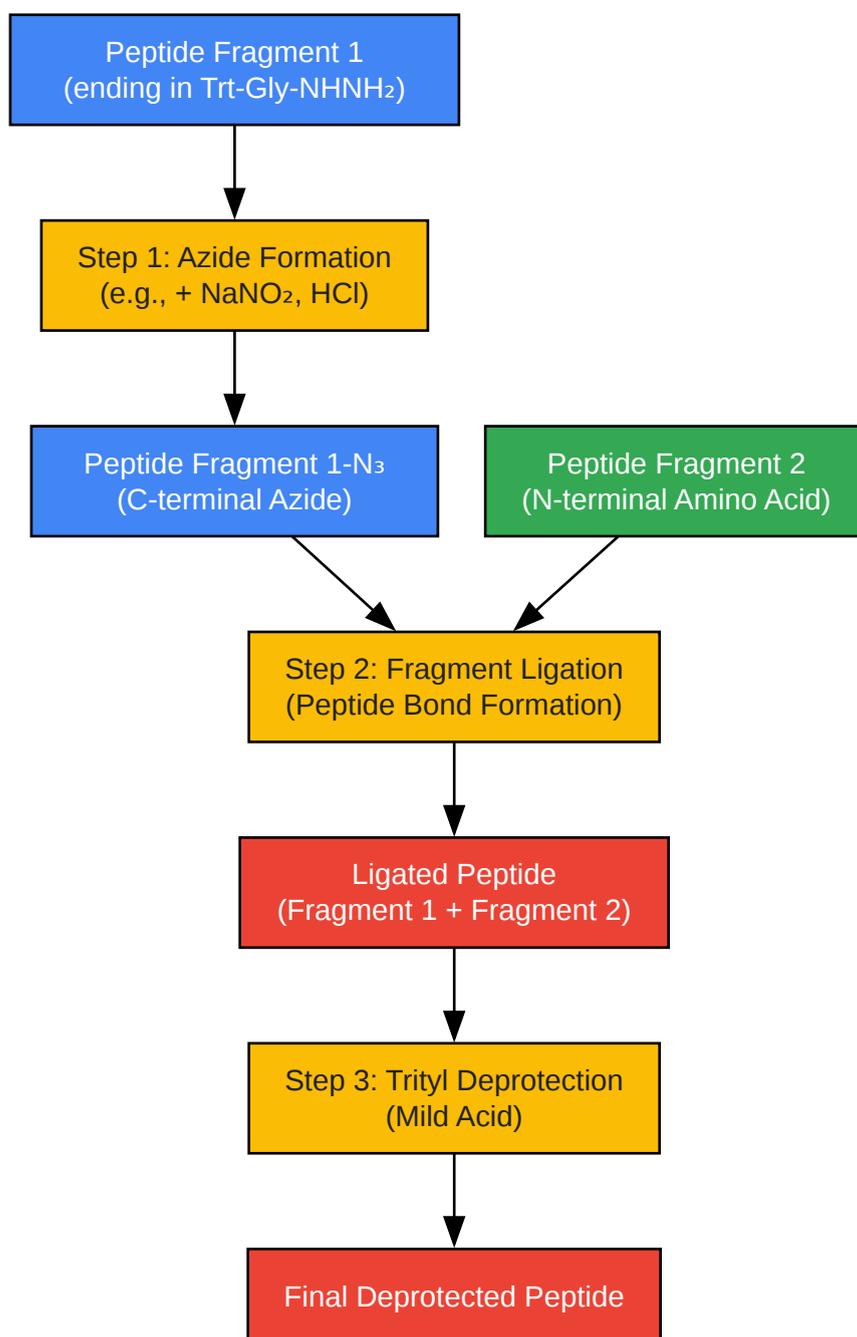
The utility of **N-Tritylglycine hydrazide** stems from its ability to be incorporated into a peptide sequence and then serve as a linchpin for further modifications.

- **Peptide Fragment Condensation:** The primary application is in the synthesis of large peptides. A peptide fragment ending with **N-Tritylglycine hydrazide** can be converted to a C-terminal peptide azide. This azide can then undergo a chemoselective coupling reaction with another peptide fragment that has an N-terminal cysteine (Native Chemical Ligation) or

other amino acid, forming a native peptide bond. This process avoids the risk of epimerization associated with other fragment coupling methods.[1]

- **Peptoid and Peptidomimetic Synthesis:** The hydrazide can be reacted with aldehydes or ketones to form stable hydrazone linkages, creating peptide-peptoid hybrids.[8] These structures are often more resistant to proteolytic degradation and can be used to explore novel chemical space in drug discovery.
- **Bioconjugation:** The hydrazide moiety can be used to conjugate the peptide to other molecules, such as reporter tags, polymers, or surfaces that have been functionalized with carbonyl groups.

The diagram below illustrates the central role of the hydrazide in peptide ligation.



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Caption: Role of the hydrazide in peptide fragment ligation.

## Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. All operations involving this compound and its synthetic precursors must be conducted with appropriate

engineering controls and personal protective equipment (PPE).

- **Hazard Assessment:** While N-Tritylglycine itself is a relatively benign combustible solid[6], the synthesis involves hazardous reagents. Anhydrous hydrazine is toxic, corrosive, and flammable.[9][10] Pyridine is flammable and harmful if inhaled or absorbed through the skin.
- **Personal Protective Equipment (PPE):** Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[6][11][12] All manipulations of anhydrous hydrazine and pyridine must be performed in a certified chemical fume hood.[9]
- **Handling:** Avoid creating dust when handling the solid powder.[11][12] Use closed systems for transferring hazardous liquids like hydrazine.[9] In case of fire, use alcohol-resistant foam, CO<sub>2</sub>, or dry powder extinguishers.[13]
- **Storage:** Store **N-Tritylglycine hydrazide** in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.
- **Waste Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations. Hydrazine waste must be neutralized before disposal, for example, by using a dilute solution of sodium hypochlorite.[9]

## Conclusion

**N-Tritylglycine hydrazide** is more than just a chemical compound; it is an enabling tool for advanced chemical synthesis. Its structure is intelligently designed to provide both robust N-terminal protection and a versatile C-terminal handle for complex molecular assembly. By understanding its properties, mastering its synthesis, and appreciating its applications, researchers and drug development professionals can leverage this molecule to construct novel peptides, proteins, and conjugates that would be otherwise inaccessible through conventional methods.

## References

- Synthesis of N-Acyl-N'-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal. [[Link](#)]
- N,N,N-trimethylglycinium | C<sub>5</sub>H<sub>12</sub>NO<sub>2</sub><sup>+</sup> | CID 248. PubChem. [[Link](#)]

- Triglycine - SAFETY DATA SHEET. Thermo Fisher Scientific. [[Link](#)]
- N-Tritylglycine | C<sub>21</sub>H<sub>19</sub>NO<sub>2</sub> | CID 248898. PubChem, National Institutes of Health. [[Link](#)]
- Hydrazone and Hydrazone-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. National Center for Biotechnology Information (PMC). [[Link](#)]
- Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed. [[Link](#)]
- A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [[Link](#)]
- MSDS Hydrazide 20220411. Vecom Marine. [[Link](#)]
- A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [[Link](#)]
- Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [[Link](#)]
- Solid-state 15 N CP NMR spectra of glycine (26368 scans, 1 ms contact...). ResearchGate. [[Link](#)]
- A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. National Center for Biotechnology Information (PMC). [[Link](#)]

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## Sources

- 1. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- [2. researchgate.net \[researchgate.net\]](#)
- [3. chemrxiv.org \[chemrxiv.org\]](#)
- [4. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. N-\(三苯甲基\)甘氨酸 98% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [6. N-\(三苯甲基\)甘氨酸 98% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [7. N-Tritylglycine | C21H19NO2 | CID 248898 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. Hydrazone and Hydrazone-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. apps.dtic.mil \[apps.dtic.mil\]](#)
- [10. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [11. assets.thermofisher.com \[assets.thermofisher.com\]](#)
- [12. fishersci.com \[fishersci.com\]](#)
- [13. vecom-marine.com \[vecom-marine.com\]](#)
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